6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid

Catalog No.
S14446307
CAS No.
M.F
C9H10F3NO5
M. Wt
269.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid...

Product Name

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid

IUPAC Name

6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C9H10F3NO5

Molecular Weight

269.17 g/mol

InChI

InChI=1S/C7H9NO3.C2HF3O2/c9-5-1-3-4(5)2-8-6(3)7(10)11;3-2(4,5)1(6)7/h3-4,6,8H,1-2H2,(H,10,11);(H,6,7)

InChI Key

QOLUCNMESQIQBI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C1=O)CNC2C(=O)O.C(=O)(C(F)(F)F)O

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid is a complex heterocyclic compound characterized by a bicyclic structure that incorporates a ketone group at the 6-position and a carboxylic acid group at the 2-position. The presence of trifluoroacetic acid enhances its chemical reactivity and solubility in organic solvents, making it suitable for various applications in organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include a nitrogen atom within the bicyclic framework, contributing to its distinctive chemical properties and potential biological activities .

  • Oxidation: The ketone group can be oxidized further to introduce additional functional groups, such as carboxylic acids or esters, using agents like potassium permanganate or chromium trioxide .
  • Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride, allowing for the modification of functional groups .
  • Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides, typically facilitated by dehydrating agents like dicyclohexylcarbodiimide .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid exhibits potential antimicrobial and anti-inflammatory properties. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's mechanism of action may involve the formation of hydrogen bonds with biomolecules, influencing their activity and potentially leading to therapeutic effects .

The synthesis of 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. Common methods include:

  • Cyclization Reactions: Utilizing precursors containing azabicyclo[3.2.0]heptane structures that are subsequently oxidized to introduce the ketone group at the 6-position.
  • Functional Group Transformations: The carboxylic acid group is introduced through various functional transformations following cyclization .

Industrial production methods may involve optimized synthetic routes to enhance yield and purity, often incorporating catalysts and controlled environments .

6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid finds applications across several fields:

  • Organic Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
  • Biological Research: Investigated for its interactions with biomolecules and potential therapeutic applications.
  • Pharmaceutical Industry: Explored for developing new antimicrobial agents and anti-inflammatory drugs.
  • Material Science: Utilized in creating novel materials with specific chemical properties .

Studies on interaction mechanisms reveal that 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid can modulate the activity of enzymes involved in metabolic pathways. Its ability to form hydrogen bonds and engage in hydrophobic interactions contributes to its biological efficacy. Research continues to explore its potential as a lead compound in drug development targeting specific biological pathways .

Several compounds share structural similarities with 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid:

Compound NameStructural FeaturesUnique Characteristics
6-Aminopenicillanic AcidBicyclic structure with amino groupUsed as a precursor for penicillin derivatives
4-Thia-1-Azabicyclo[3.2.0]heptane-2-carboxylic AcidContains sulfur within the ringDifferent reactivity due to sulfur presence
6-Oxo-3-Azabicyclo[3.2.0]heptane-4-carboxylic AcidSimilar bicyclic structure but different position of carboxylic acidVariation in biological activity due to structural differences

Uniqueness

The uniqueness of 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid lies in its specific combination of functional groups (ketone and carboxylic acid) within the bicyclic framework, which imparts distinct chemical reactivity and potential applications not found in similar compounds . Its ability to undergo various transformations while maintaining stability under certain conditions makes it a valuable compound for further research and application development in chemistry and biology .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

269.05110691 g/mol

Monoisotopic Mass

269.05110691 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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